4-Bromo-3-ethylbenzoic acid
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Overview
Description
4-Bromo-3-ethylbenzoic acid is a compound that can be associated with various chemical studies and applications. While the provided papers do not directly discuss 4-Bromo-3-ethylbenzoic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of related bromobenzoic acid derivatives. These studies contribute to the broader understanding of the chemical behavior and potential applications of brominated aromatic compounds in fields such as medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives is a topic of interest in several studies. For instance, the synthesis of hypolipidemic analogues related to ethyl 4-benzyloxybenzoate, which includes ethyl 4-p-bromobenzyloxybenzoates, demonstrates the incorporation of bromine into benzoic acid structures . Another study describes the regioselective bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones, showcasing a method to introduce bromine into the benzoic acid framework . Additionally, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid from its dihydroxy precursor is reported, providing a method for the direct bromination of benzoic acid derivatives .
Molecular Structure Analysis
The molecular structure of bromobenzoic acid derivatives is characterized by the presence of bromine, which can influence the overall molecular geometry and intermolecular interactions. For example, the study of 4-bromo-3,5-di(methoxy)benzoic acid reveals head-to-head dimeric units linked via type II Br...Br interactions, as well as Br...π and weak H-bonding interactions, indicating the significant role of bromine in the crystal packing . The competitive molecular recognition study involving 4-bromo-3,5-dihydroxybenzoic acid and N-donor compounds highlights the importance of bromine in forming hydrogen bonds and other non-covalent interactions .
Chemical Reactions Analysis
Bromobenzoic acid derivatives participate in various chemical reactions, including nucleophilic substitution and reduction. The reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles results in the formation of alkoxy-, propylthio-, and amino-substituted derivatives, demonstrating the reactivity of the bromine atom . The reduction of hydroxy and methoxy derivatives to the corresponding benzenetetraamine also exemplifies the chemical transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzoic acid derivatives are influenced by the presence of substituents and the overall molecular structure. The crystal structure analysis of 4-bromo-3,5-di(methoxy)benzoic acid provides insights into the strength of Br...Br type II halogen bonds and the impact of methoxy substituents on these interactions . The stability-indicating HPLC-UV method for the determination of 4-bromomethyl-3-nitrobenzoic acid under various degradation conditions highlights the compound's stability profile and its susceptibility to hydrolytic degradation .
properties
IUPAC Name |
4-bromo-3-ethylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIPPYAWWAWDOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
741698-92-0 |
Source
|
Record name | 4-bromo-3-ethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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